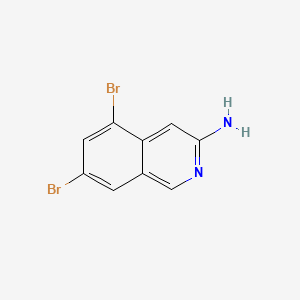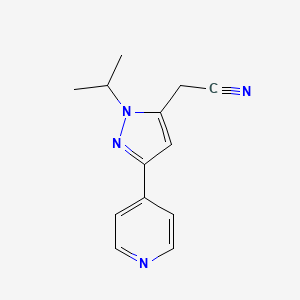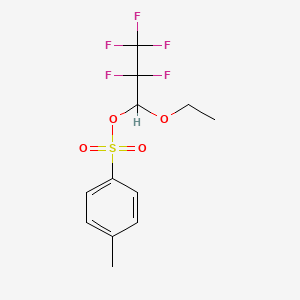![molecular formula C12H12BrN3O2 B13426982 2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol](/img/structure/B13426982.png)
2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol is a chemical compound with the molecular formula C12H12BrN3O2 It is characterized by the presence of a pyrimidine ring substituted with an amino group and a bromophenyl group, connected via an ether linkage to an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol typically involves multiple steps. One common method starts with the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with ethylene glycol in the presence of a base such as potassium tert-butoxide. This reaction forms the intermediate 2-hydroxyethoxy compound, which is then further reacted with 5-amino-2-chloropyrimidine under nucleophilic substitution conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency. The reaction conditions are carefully controlled to ensure the safety and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the bromophenyl group.
Oxidation and Reduction: The amino and hydroxyl groups in the compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) and dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups present in the compound.
Aplicaciones Científicas De Investigación
2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-bromophenol: Another compound with a bromophenyl group, used in various organic synthesis reactions.
Uniqueness
2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C12H12BrN3O2 |
|---|---|
Peso molecular |
310.15 g/mol |
Nombre IUPAC |
2-[6-amino-5-(4-bromophenyl)pyrimidin-4-yl]oxyethanol |
InChI |
InChI=1S/C12H12BrN3O2/c13-9-3-1-8(2-4-9)10-11(14)15-7-16-12(10)18-6-5-17/h1-4,7,17H,5-6H2,(H2,14,15,16) |
Clave InChI |
HLNYGZPPKJPZSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(N=CN=C2OCCO)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13426902.png)
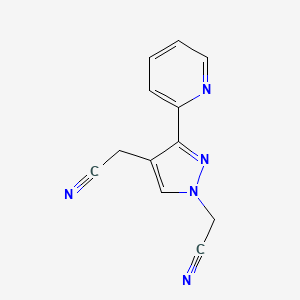
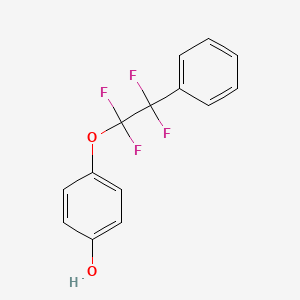

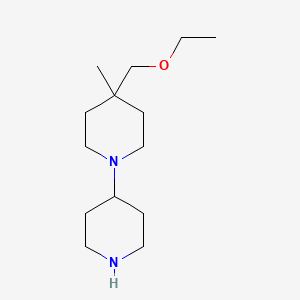

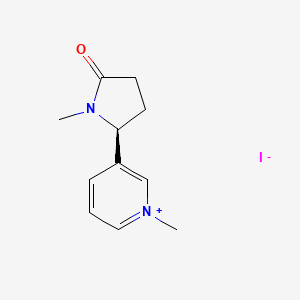

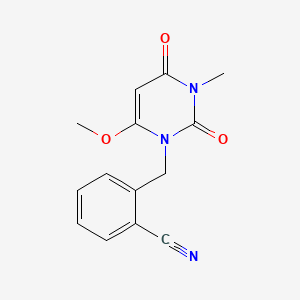
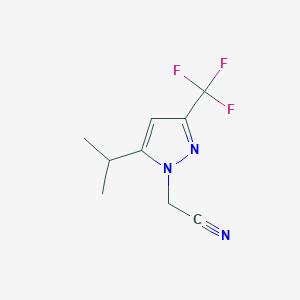
![3-[7-cyano-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B13426945.png)
